O-Acetyl Losartan
Overview
Description
O-Acetyl Losartan is a potential impurity of Losartan . Losartan is an angiotensin II receptor blocker (ARB) used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
A practical, efficient, and green process for the preparation of losartan has been developed . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69%; OTBN was obtained in 86% yield by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Molecular Structure Analysis
The molecular formula of O-Acetyl Losartan is C24H25ClN6O2 .Chemical Reactions Analysis
The synthesis of losartan involves the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .Physical And Chemical Properties Analysis
The physical, chemical, and microbiological stability of an extemporaneous oral liquid suspension of losartan potassium, 5 mg/mL, has been evaluated .Scientific Research Applications
Losartan, an angiotensin II receptor antagonist, was found to be well-tolerated in patients with heart failure. It showed comparable effects to enalapril in terms of exercise tolerance in a short-term study of patients with heart failure (Lang et al., 1997).
In subjects with non-insulin-dependent diabetes mellitus (NIDDM), losartan improved forearm endothelial function, suggesting that blockade of the angiotensin II type 1 receptors improves endothelial function in NIDDM (Cheetham et al., 2000).
Losartan was found to be effective in experimental models of heart failure, suggesting its potential for treatment of chronic diseases like hypertension and heart failure (Timmermans et al., 1995).
Losartan's discovery marked it as the first nonpeptide orally active Ang II receptor antagonist, providing a new approach to exploring the roles of angiotensin II in physiology and pathological states (Timmermans et al., 1995).
A meta-analysis of losartan in heart failure indicated that it is well tolerated and shows improvements in hemodynamics, neurohormonal, and symptomatic aspects of heart failure (Sharma et al., 2000).
Losartan also improves endothelium-dependent dilation of resistance vessels in patients with Type II diabetes, indicating that it may be a reasonable alternative to an ACE inhibitor to maintain endothelial function in these subjects (Cheetham et al., 2001).
Safety And Hazards
Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It is also used to decrease the risk of stroke in people who have high blood pressure and a heart condition called left ventricular hypertrophy . Losartan may not decrease the risk of stroke in African Americans who have these conditions . Losartan is also used to treat kidney disease in people who have type 2 diabetes and high blood pressure .
properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYRCVDCVFSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143427 | |
Record name | O-Acetyl losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Acetyl Losartan | |
CAS RN |
1006062-27-6 | |
Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Acetyl losartan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Acetyl losartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ACETYL LOSARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.